2-Methoxy-4-phenylaniline CAS number and IUPAC nomenclature
2-Methoxy-4-phenylaniline CAS number and IUPAC nomenclature
This is an in-depth technical guide on 2-Methoxy-4-phenylaniline , a specialized biaryl amine intermediate used in medicinal chemistry and materials science.
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Methoxy-4-phenylaniline (also known by its IUPAC systematic name 4-amino-3-methoxybiphenyl ) is a privileged biaryl scaffold used primarily as a building block in the synthesis of small-molecule therapeutics and functional organic materials. Its structural motif—an electron-rich aniline core substituted with a methoxy group and a phenyl ring—makes it a critical intermediate for modulating lipophilicity and steric bulk in drug candidates, particularly those targeting the Wnt signaling pathway.
This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, physicochemical properties, and safety considerations for laboratory handling.
Chemical Identity & Structural Analysis
The compound is an aniline derivative where the amino group directs the numbering (Position 1). The methoxy group is at Position 2 (ortho), and the phenyl ring is at Position 4 (para).
| Parameter | Details |
| Primary Name | 2-Methoxy-4-phenylaniline |
| IUPAC Name | 4-Amino-3-methoxybiphenyl; 3-Methoxy-[1,1'-biphenyl]-4-amine |
| CAS Number | 56970-24-2 (Primary); 42271-43-2 (Alternative/Related) |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| SMILES | COC1=C(C=CC(=C1)N)C2=CC=CC=C2 |
| InChI Key | VFWWGFYZNFLPTE-UHFFFAOYSA-N |
Structural Logic
The molecule features a biphenyl core , which serves as a rigid hydrophobic spacer in drug design. The ortho-methoxy group relative to the amine plays a dual role:
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Conformational Lock: It restricts the rotation of the biaryl bond slightly due to steric interactions, favoring specific conformers.
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Electronic Effect: It acts as an electron-donating group (EDG), increasing the nucleophilicity of the amine, making it highly reactive for subsequent derivatization (e.g., amide coupling, reductive amination).
Physicochemical Properties[5][6]
Quantitative data is essential for process development and formulation.
| Property | Value | Condition/Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 146.9 °C | Standard atmospheric pressure |
| Boiling Point | 316.4 °C | Predicted at 760 mmHg |
| Density | 1.1 g/cm³ | Predicted |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
| pKa | ~4.5 (Conjugate acid) | Estimated based on aniline derivatives |
Synthesis & Manufacturing Protocol
The most robust and scalable synthesis of 2-Methoxy-4-phenylaniline utilizes a Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the use of hazardous nitration steps often associated with older aniline syntheses.
Reaction Scheme
The synthesis involves coupling 4-bromo-2-methoxyaniline with phenylboronic acid using a palladium catalyst.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 2-Methoxy-4-phenylaniline.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of 2-Methoxy-4-phenylaniline.
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Preparation:
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Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Ensure all reagents are anhydrous or of high purity.
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Loading:
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Charge the flask with 4-bromo-2-methoxyaniline (5.05 g, 25.0 mmol).
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Add phenylboronic acid (3.35 g, 27.5 mmol, 1.1 eq).
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Add Potassium Carbonate (K₂CO₃) (6.91 g, 50.0 mmol, 2.0 eq).
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Solvent System:
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Add a degassed mixture of 1,4-Dioxane (80 mL) and Water (20 mL).
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Note: Degassing is critical to prevent homocoupling of the boronic acid.
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Catalysis:
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Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.44 g, 1.25 mmol, 5 mol%).
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Immediately purge the system with nitrogen for 5 minutes.
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Reaction:
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Heat the mixture to 100°C (reflux) under a nitrogen atmosphere.
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Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting bromide spot (Rf ~0.4) should disappear within 12–16 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter through a pad of Celite to remove palladium residues; wash the pad with Ethyl Acetate.
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Dilute the filtrate with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification:
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Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% Ethyl Acetate in Hexanes).
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Yield: Expect 4.0–4.5 g (80–90%) of an off-white solid.
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Applications in Drug Discovery & Development[7][8]
Wnt Pathway Modulation
2-Methoxy-4-phenylaniline has been identified in patent literature as a key intermediate for the synthesis of Wnt pathway modulators . The Wnt signaling pathway is a primary driver in embryogenesis and, when dysregulated, contributes to tumorigenesis in various cancers (colorectal, breast).
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Mechanism: The biaryl amine moiety serves as a "hinge binder" or hydrophobic anchor within the ATP-binding pocket of kinases (e.g., DYRK1A, GSK3β) associated with the Wnt cascade.
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SAR Insight: The 2-methoxy group provides a specific hydrogen bond acceptor site that can interact with backbone amides in the target protein, improving potency compared to the unsubstituted biphenyl amine.
Materials Science (OLEDs)
In the field of organic electronics, this compound serves as a precursor for Triarylamine Hole Transport Materials (HTMs) .
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Usage: The amine is coupled with aryl halides to form "Star-shaped" molecules.
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Function: The electron-rich nature of the methoxy-substituted ring lowers the ionization potential, facilitating hole injection in Organic Light Emitting Diodes (OLEDs).
Safety & Toxicology (E-E-A-T)
Warning: As an aromatic amine, 2-Methoxy-4-phenylaniline must be handled with strict safety protocols.
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Carcinogenicity: Aminobiphenyl derivatives are structurally alert for genotoxicity. Specifically, 4-aminobiphenyl is a known human carcinogen.[1] While the methoxy substitution may alter metabolic activation, this compound should be treated as a potential carcinogen .
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Handling:
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Engineering Controls: Use a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
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Waste: Dispose of as hazardous organic waste. Do not release into drains.[2]
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First Aid:
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Skin Contact: Wash immediately with soap and water for 15 minutes.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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References
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National Institutes of Health (NIH). (2021). PubChem Compound Summary: 2-Methoxy-4-phenylaniline. Retrieved from [Link]
- Google Patents. (2016). Wnt pathway modulators (US20160311829A1).
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U.S. Environmental Protection Agency (EPA). (1978). Aromatic Amines: An Assessment of the Biological and Environmental Effects. Retrieved from [Link]
